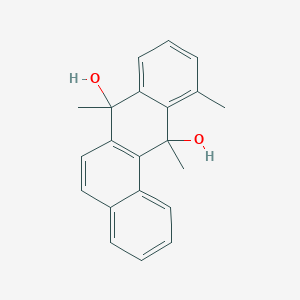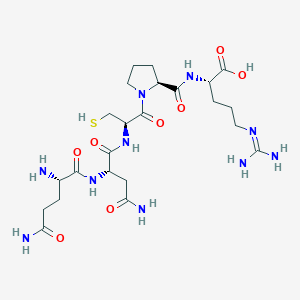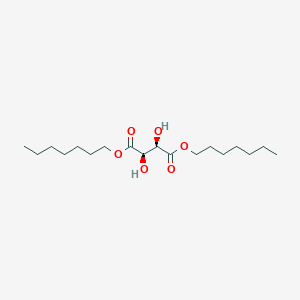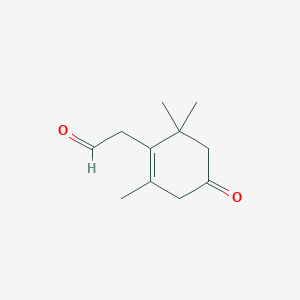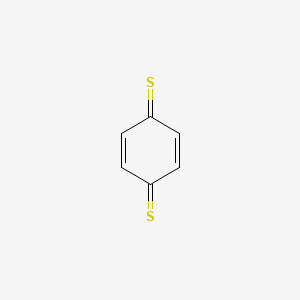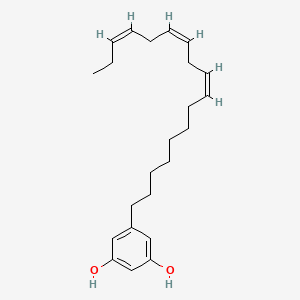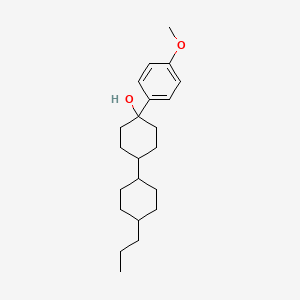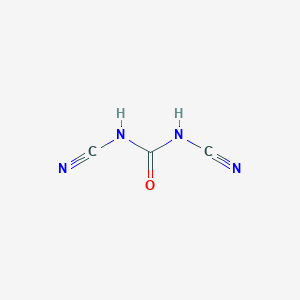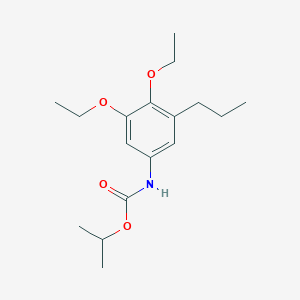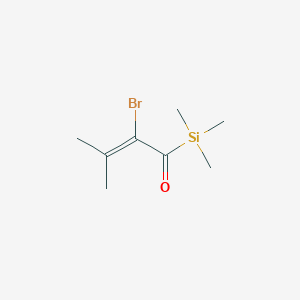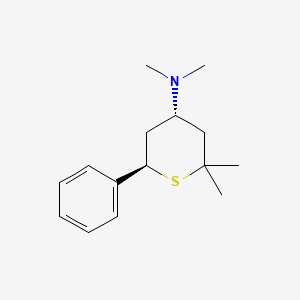![molecular formula C11H25O3PSe B14422235 Diethyl [1-(methylselanyl)hexyl]phosphonate CAS No. 80436-46-0](/img/structure/B14422235.png)
Diethyl [1-(methylselanyl)hexyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [1-(methylselanyl)hexyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hexyl chain with a methylselanyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylselanyl)hexyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable alkyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphite anion attacks the alkyl halide, resulting in the formation of the phosphonate ester .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of H-phosphonate diesters with aryl or vinyl halides in the presence of a palladium catalyst can yield the desired phosphonate compound . This method is advantageous due to its high efficiency and the ability to tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for achieving high yields and minimizing by-products.
化学反応の分析
Types of Reactions
Diethyl [1-(methylselanyl)hexyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form corresponding selenoxide or selenone derivatives.
Reduction: Reduction of the phosphonate ester can yield the corresponding phosphine oxide or phosphine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylselanyl group can yield selenoxides, while reduction of the phosphonate ester can produce phosphine oxides.
科学的研究の応用
Diethyl [1-(methylselanyl)hexyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
作用機序
The mechanism of action of diethyl [1-(methylselanyl)hexyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. Additionally, the methylselanyl group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways .
類似化合物との比較
Similar Compounds
Diethyl phosphonate: Lacks the methylselanyl group, making it less reactive in redox processes.
Dimethyl phosphonate: Similar structure but with different alkyl groups, affecting its reactivity and applications.
Diethyl [1-(methylthio)hexyl]phosphonate: Contains a sulfur atom instead of selenium, leading to different chemical properties and biological activities.
Uniqueness
Diethyl [1-(methylselanyl)hexyl]phosphonate is unique due to the presence of the methylselanyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
特性
CAS番号 |
80436-46-0 |
|---|---|
分子式 |
C11H25O3PSe |
分子量 |
315.26 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-1-methylselanylhexane |
InChI |
InChI=1S/C11H25O3PSe/c1-5-8-9-10-11(16-4)15(12,13-6-2)14-7-3/h11H,5-10H2,1-4H3 |
InChIキー |
KIVMJXKXHKBCLR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(P(=O)(OCC)OCC)[Se]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



